Technical Profile: Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate
Technical Profile: Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate
This guide outlines the technical profile, synthesis, and application of Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate , a critical heterocyclic building block in medicinal chemistry.
Executive Summary
Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate (CAS 89694-92-8 ) is a highly reactive sulfonyl chloride derivative of the thiazole scaffold. It serves as a "linchpin" intermediate in the synthesis of thiazole-based sulfonamides, a privileged structural motif in drug discovery. Its dual functionality—an electrophilic chlorosulfonyl group at the C2 position and an ester moiety at the C5 position—allows for orthogonal functionalization, making it indispensable for fragment-based drug design (FBDD) and the development of carbonic anhydrase inhibitors, antimicrobial agents, and anti-inflammatory drugs.
Physicochemical Properties
The following data establishes the baseline identity and physical behavior of the compound.
| Property | Value | Notes |
| CAS Number | 89694-92-8 | Unique Identifier |
| Molecular Formula | C₇H₈ClNO₄S₂ | |
| Molecular Weight | 269.73 g/mol | |
| Appearance | Off-white to pale yellow solid | Crystalline |
| Melting Point | 40 – 50 °C | Low-melting solid; handle with care |
| Boiling Point | >300 °C (Predicted) | Decomposes before boiling |
| Solubility | DCM, THF, Ethyl Acetate | Reacts with water/alcohols |
| Stability | Moisture Sensitive | Hydrolyzes to sulfonic acid |
| Storage | 2–8 °C (Refrigerate) | Store under inert atmosphere (Ar/N₂) |
Synthesis & Manufacturing Logic
The synthesis of 2-chlorosulfonyl thiazoles is non-trivial due to the electron-deficient nature of the thiazole ring. The most robust route utilizes the Meerwein Sulfochlorination strategy, converting the readily available 2-amino precursor into the sulfonyl chloride via a diazonium intermediate.
Synthetic Pathway Diagram
The following diagram illustrates the conversion of the amine precursor to the target sulfonyl chloride and its subsequent diversification.
Figure 1: Synthetic workflow from the amino-thiazole precursor to the sulfonyl chloride target.
Detailed Methodology (Meerwein Route)
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Diazotization: The starting material, Ethyl 2-amino-4-methylthiazole-5-carboxylate , is dissolved in concentrated HCl. Sodium nitrite (NaNO₂) is added slowly at 0°C. The electron-withdrawing ester group at C5 destabilizes the diazonium salt, requiring strict temperature control (< 5°C) to prevent decomposition.
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Sulfochlorination: The diazonium salt solution is transferred into a saturated solution of sulfur dioxide (SO₂) in acetic acid containing catalytic copper(II) chloride (CuCl₂). The copper catalyst promotes the decomposition of the diazonium species into a radical, which captures SO₂ and Cl to form the sulfonyl chloride.
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Isolation: The product is extracted into dichloromethane (DCM) and washed with ice water. Crucial: The product must be dried immediately and stored cold, as it is prone to hydrolysis.
Reactivity & Synthetic Utility
The chlorosulfonyl group (-SO₂Cl) at the C2 position is a "hard" electrophile, highly reactive toward nucleophiles.
Primary Application: Sulfonamide Synthesis
This compound is primarily used to generate thiazole-2-sulfonamides . The reaction proceeds via an addition-elimination mechanism (SN2-S).
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Nucleophiles: Primary and secondary amines (anilines, piperazines, morpholines).
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Conditions: Mild basic conditions (Et₃N, Pyridine, or K₂CO₃) in aprotic solvents (DCM, THF).
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Selectivity: The C5-ester is relatively stable under sulfonylation conditions, allowing for chemoselective reaction at the C2 position.
Experimental Protocol: General Coupling Procedure
Use this protocol to validate the activity of the reagent.
Materials:
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Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate (1.0 equiv)
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Amine substrate (e.g., Morpholine) (1.1 equiv)
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Triethylamine (Et₃N) (1.5 equiv)
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Dichloromethane (DCM) (anhydrous)
Step-by-Step:
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Preparation: Dissolve the amine and Et₃N in anhydrous DCM under an argon atmosphere. Cool the mixture to 0°C.
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Addition: Dissolve the sulfonyl chloride (CAS 89694-92-8) in a minimal amount of DCM and add it dropwise to the amine solution. Note: Exothermic reaction.
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Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the sulfonyl chloride spot will disappear; a lower R_f sulfonamide spot will appear).
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Work-up: Wash the organic layer with 1N HCl (to remove unreacted amine), followed by saturated NaHCO₃ and brine.
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Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from EtOH/Hexane if necessary.
Troubleshooting & Stability Logic
The primary failure mode when working with this compound is hydrolysis . The sulfonyl chloride converts to the sulfonic acid (R-SO₃H), which is unreactive toward amines under standard coupling conditions.
Decision Logic for Quality Control
Figure 2: Quality control decision tree to ensure reagent integrity before synthesis.
Key Stability Indicators:
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Physical State: If the solid has turned into a viscous oil or gum, significant hydrolysis has occurred.
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Odor: A sharp, acrid smell of HCl indicates decomposition.
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Recrystallization: If degraded, the compound can sometimes be rescued by recrystallization from dry hexane/chloroform, but yield will be low.
References
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PubChem. (2025).[1][2] Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate (Compound). National Library of Medicine. Link
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ChemicalBook. (2025). Ethyl 2-(chlorosulfonyl)-4-methylthiazole-5-carboxylate Properties and Suppliers. Link
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SynQuest Labs. (2025). Safety Data Sheet: CAS 89694-92-8. Link
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Organic Chemistry Portal. (2024). Synthesis of Thiazoles: Meerwein Reaction and Sandmeyer-type Transformations. Link
